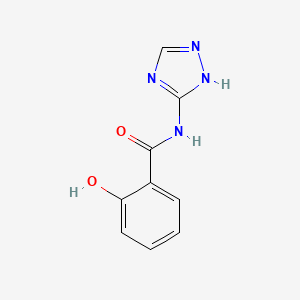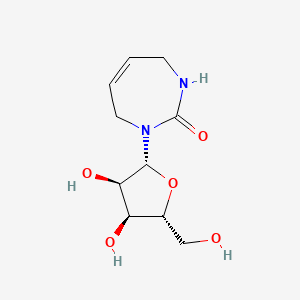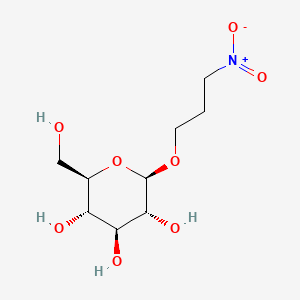
2,4-Bis(bromomethyl)estrone methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(bromomethyl)estrone methyl ether is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(bromomethyl)estrone methyl ether typically involves multiple steps, including bromination and methylation reactions. The starting material is often a cyclopenta[a]phenanthrene derivative, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(bromomethyl)estrone methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl groups, where nucleophiles like hydroxide ions or amines replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,4-Bis(bromomethyl)estrone methyl ether is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their ability to interact with specific molecular targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 2,4-Bis(bromomethyl)estrone methyl ether involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Bromomethylated compounds: Compounds with bromomethyl groups exhibit similar reactivity in substitution reactions.
Methoxy-substituted compounds: Compounds with methoxy groups show similar properties in terms of hydrogen bonding and solubility.
Uniqueness
2,4-Bis(bromomethyl)estrone methyl ether is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
53464-61-2 |
|---|---|
Molekularformel |
C21H26Br2O2 |
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-2,4-bis(bromomethyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H26Br2O2/c1-21-8-7-14-15(18(21)5-6-19(21)24)4-3-13-16(14)9-12(10-22)20(25-2)17(13)11-23/h9,14-15,18H,3-8,10-11H2,1-2H3/t14-,15+,18-,21-/m0/s1 |
InChI-Schlüssel |
MIRBCRXKIBUCFR-POXQLVPFSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=C(C(=C4CBr)OC)CBr |
Synonyme |
2,4-bis(bromomethyl)estrone methyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[f]quinoxaline](/img/structure/B1213846.png)








![(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B1213860.png)


